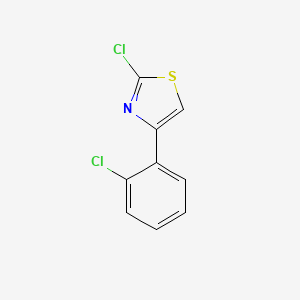

2-Chloro-4-(2-chlorophenyl)thiazole

Vue d'ensemble

Description

2-Chloro-4-(2-chlorophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of chlorine atoms at the 2 and 4 positions of the thiazole ring, as well as a chlorophenyl group at the 4 position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-chlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-(2-chlorophenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with varied biological activities.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

Medicinal Chemistry

The thiazole ring system is a vital structural element in medicinal chemistry, leading to the development of various therapeutic agents:

-

Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 2-Chloro-4-(2-chlorophenyl)thiazole have shown effectiveness against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound Acinetobacter baumannii 12.5 µg/mL This compound Pseudomonas aeruginosa 15.0 µg/mL -

Anticancer Potential : Research has indicated that thiazole derivatives can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve modulation of key signaling pathways associated with cell survival .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound Cancer Cell Line IC50 (µM) This compound MCF-7 5.0 This compound U-937 7.5

Agrochemical Applications

The compound has also been explored for its potential applications in agriculture as a pesticide or herbicide due to its effectiveness against plant pathogens. Its structural properties allow it to interact with biological systems in plants, potentially leading to the development of new agrochemicals .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazole derivatives often involves multi-step chemical reactions that modify the thiazole core to enhance biological activity. Studies have shown that variations in substituents on the thiazole ring significantly affect the compound's potency against various targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives against resistant strains of bacteria. The results demonstrated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Potential : In another study focusing on cancer therapy, researchers tested the effects of this thiazole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer treatment .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(2-chlorophenyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-phenylthiazole

- 4-(2-Chlorophenyl)thiazole

- 2,4-Dichlorothiazole

Comparison: Compared to these similar compounds, 2-Chloro-4-(2-chlorophenyl)thiazole exhibits unique properties due to the presence of both chlorine atoms and the chlorophenyl group. These structural features contribute to its enhanced biological activity and specificity. For instance, the dual chlorine substitution can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Activité Biologique

2-Chloro-4-(2-chlorophenyl)thiazole is a member of the thiazole family, known for its diverse biological activities. The compound features chlorine substitutions and a chlorophenyl group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNS

- Molecular Weight : 232.14 g/mol

The thiazole ring contributes to the compound's reactivity and biological interactions, while the chlorinated phenyl group enhances lipophilicity, facilitating cell membrane penetration.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by disrupting lipid biosynthesis and other cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15.62 µg/mL |

| S. aureus | 7.81 µg/mL |

| C. albicans | 31.25 µg/mL |

These findings suggest that this compound could be a viable candidate in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In vitro studies demonstrated:

- IC values:

- MCF-7: 0.28 µg/mL

- HepG2: 9.6 µM

Mechanistic studies revealed that treatment with this compound induces cell cycle arrest at the S and G2/M phases, increasing pro-apoptotic factors like Bax and caspase-9 levels .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents for inflammatory diseases.

The biological effects of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : It affects signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : Changes in gene expression profiles have been observed upon treatment with this compound.

Case Studies

- Anticancer Study : A recent study evaluated novel thiazole derivatives' efficacy against MCF-7 and HepG2 cells. The study highlighted that compounds with structural similarities to this compound exhibited enhanced cytotoxicity due to improved lipophilicity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of thiazole derivatives against multidrug-resistant pathogens, confirming that compounds similar to this compound retained significant activity against resistant strains .

Propriétés

IUPAC Name |

2-chloro-4-(2-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDQSALAQIARMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.